10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indenoquinoline core with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method starts with the preparation of the indenoquinoline core, followed by the introduction of the piperidine group. Key steps may include:
Cyclization reactions: to form the indenoquinoline structure.
Nucleophilic substitution: to attach the piperidine group.
Purification: using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up: the reaction conditions.
Automating: the synthesis process.
Implementing quality control: measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinoline derivatives.
Reduction: may yield more saturated compounds.
Substitution: may yield various functionalized derivatives.
Scientific Research Applications
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
Mechanism of Action
The mechanism of action of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to specific receptors: and modulate their activity.
Inhibit or activate enzymes: involved in metabolic pathways.
Alter cellular signaling pathways: , leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-ol: A hydroxylated derivative.
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-amine: An amine derivative.
Uniqueness
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of an indenoquinoline core with a piperidine moiety, which may confer distinct biological and chemical properties compared to its derivatives.
Properties
CAS No. |
88389-54-2 |
---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
10-piperidin-1-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C21H20N2O/c24-21-15-9-3-2-8-14(15)19-18(21)20(23-12-6-1-7-13-23)16-10-4-5-11-17(16)22-19/h2-5,8-11,18,20H,1,6-7,12-13H2 |
InChI Key |
XCDGAEDPMYDYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.